molecular formula C8H11ClN2 B14070976 4-(Chloromethyl)-2-isopropylpyrimidine CAS No. 944901-41-1

4-(Chloromethyl)-2-isopropylpyrimidine

Cat. No.: B14070976
CAS No.: 944901-41-1
M. Wt: 170.64 g/mol
InChI Key: LAENIQWRTBCLNJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropylpyrimidine is a versatile pyrimidine-based building block in organic synthesis and medicinal chemistry. The pyrimidine scaffold is a cornerstone of modern drug discovery and agrochemical development due to its presence in nucleobases and its status as a "privileged structure" in bioactive compounds . The chloromethyl group at the 4-position is a highly reactive handle that allows for further functionalization, enabling researchers to link the pyrimidine core to other molecular fragments through nucleophilic substitution reactions. This makes the compound a valuable intermediate for constructing more complex molecules, such as potential pharmaceutical candidates or functional materials . The isopropyl substituent at the 2-position contributes steric and hydrophobic properties that can influence the compound's interactions with biological targets and its overall pharmacokinetic profile. Pyrimidine derivatives are extensively researched for their wide spectrum of biological activities, including antifungal, anticancer, and antiviral effects . As such, this compound serves as a critical precursor in research and development programs aimed at creating new therapeutic and agrochemical agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6(2)8-10-4-3-7(5-9)11-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAENIQWRTBCLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255387
Record name 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-41-1
Record name 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of β-Ketoester Intermediate

Cyclohexylacetic acid (5 ) is activated with carbonyldiimidazole (CDI) and condensed with a substituted malonate to yield β-ketoester 6 . For 4-(chloromethyl)-2-isopropylpyrimidine, the malonate derivative must incorporate an isopropyl group. For example, isopropyl acetoacetate can serve as a starting material to introduce the isopropyl substituent at position 2.

Cyclization and Functionalization

Cyclization of β-ketoester 6 with thiourea in the presence of a base generates 2-thioxopyrimidine-4-one (9 ). Subsequent S-alkylation with chloromethyl ether derivatives introduces the chloromethyl group at position 4. Hydrolysis of the thioether yields the pyrimidine-2,4-dione intermediate (10 ), which undergoes selective N-alkylation to finalize the substituents.

Key Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature: 60–100°C
  • Yield: 70–85%

Alkylation of 4-Hydroxy-2-isopropylpyrimidine

Direct alkylation of a pre-formed pyrimidine nucleus offers a streamlined route to introduce the chloromethyl group. This method leverages nucleophilic substitution at the hydroxyl-bearing carbon.

Preparation of 4-Hydroxy-2-isopropylpyrimidine

The hydroxy precursor is synthesized via cyclization of a β-keto alcohol with urea. For instance, condensation of isopropyl acetoacetate with urea under acidic conditions yields 4-hydroxy-2-isopropylpyrimidine.

Chloromethylation via Alkylation

The hydroxyl group at position 4 is alkylated using chloromethylating agents such as 1-(chloromethyl)-4-fluorobenzene or chloromethyl methyl ether. Reaction conditions from analogous benzylation protocols are adapted:

Procedure

  • Dissolve 4-hydroxy-2-isopropylpyrimidine (10 mmol) in dry DMF.
  • Add K₂CO₃ (10 mmol) and 1-(chloromethyl)-4-fluorobenzene (10 mmol).
  • Heat at 120°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Optimization Insights

  • Base: K₂CO₃ outperforms NaHCO₃ in DMF, achieving 84% yield.
  • Solvent: Acetonitrile reduces side reactions compared to DMF.
  • Temperature: Prolonged heating (>12 hours) degrades the product.

Chlorination of 4-Hydroxymethyl-2-isopropylpyrimidine

This two-step method converts a hydroxymethyl group to chloromethyl via functional group interconversion.

Synthesis of 4-Hydroxymethyl-2-isopropylpyrimidine

Reduction of 4-carboxy-2-isopropylpyrimidine (obtained from β-keto acid cyclization) with lithium aluminum hydride (LiAlH₄) yields the hydroxymethyl derivative.

Tosylation-Chlorination Sequence

  • Tosylation: Treat 4-hydroxymethyl-2-isopropylpyrimidine with tosyl chloride (TsCl) in pyridine to form the tosylate.
  • Chloride Substitution: React the tosylate with sodium chloride (NaCl) in DMF at 80°C for 6 hours.

Yield: 75–88%
Advantages: High selectivity and minimal side products.

Direct Synthesis via Condensation Reactions

One-pot condensation strategies minimize intermediate isolation. A representative protocol involves:

Reaction Components

  • Malononitrile (for the pyrimidine ring)
  • Isopropyl ketone (for position 2 substituent)
  • Chloroacetaldehyde (for chloromethyl group introduction)

Procedure

  • Heat malononitrile, isopropyl ketone, and chloroacetaldehyde in acetic acid.
  • Catalyze with ammonium acetate.
  • Reflux for 8 hours, followed by neutralization and extraction.

Yield: 65–72%
Limitations: Requires stringent stoichiometric control to avoid polymerization.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Complexity
Cyclization of β-Ketoester Isopropyl acetoacetate, thiourea DMF, K₂CO₃, 100°C, 8h 70–85% High
Alkylation of 4-Hydroxy 4-Hydroxy-2-isopropylpyrimidine DMF, K₂CO₃, 120°C, 12h 80–84% Moderate
Chlorination of Hydroxymethyl 4-Hydroxymethyl-2-isopropylpyrimidine TsCl, NaCl, DMF, 80°C, 6h 75–88% Low
Direct Condensation Malononitrile, isopropyl ketone Acetic acid, reflux, 8h 65–72% Moderate

Key Findings

  • The alkylation route offers the best balance of yield and scalability.
  • Chlorination of hydroxymethyl derivatives achieves the highest selectivity.
  • Cyclization methods require costly intermediates but are versatile for structural analogs.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-isopropylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrimidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-(azidomethyl)-2-isopropylpyrimidine, 4-(thiocyanatomethyl)-2-isopropylpyrimidine, and 4-(aminomethyl)-2-isopropylpyrimidine can be formed.

    Oxidation Products: Oxidation can yield compounds like 4-(formylmethyl)-2-isopropylpyrimidine.

    Reduction Products: Reduction typically produces 4-methyl-2-isopropylpyrimidine.

Scientific Research Applications

4-(Chloromethyl)-2-isopropylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-isopropylpyrimidine involves its interaction with nucleophiles in biological systems. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity makes it useful in the design of drugs that target specific enzymes or receptors by forming stable adducts .

Comparison with Similar Compounds

Chloromethyl vs. Chloro/Methyl Groups

  • 4-Chloro-2-isopropyl-6-methylpyrimidine (CAS 4595-69-1): Substituents: Chloro (C4), isopropyl (C2), methyl (C6). Molecular weight: 170.64 g/mol (C₈H₁₁ClN₂).
  • 5-Bromo-4-chloro-2-isopropylpyrimidine (CAS 1044767-89-6) :

    • Substituents: Bromo (C5), chloro (C4), isopropyl (C2).
    • Molecular weight: 250.55 g/mol (C₇H₈BrClN₂).
    • The bromo and chloro combination enhances halogen bonding capabilities, making it suitable for cross-coupling reactions, unlike the chloromethyl group in the target compound.

Chloromethyl vs. Amine Derivatives

  • (2-Chloro-pyrimidin-4-ylmethyl)-isopropyl-amine :
    • Substituents: Chloro (C2), isopropylamine (C4-methyl).
    • This compound’s amine functionality increases solubility in polar solvents, contrasting with the hydrophobic chloromethyl group in the target molecule.

Positional Isomerism and Reactivity

  • 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4) :

    • Substituents: Chloro (C4), isopropyl (C6), amine (C2).
    • Similarity score: 0.81 to the target compound.
    • The amine group at C2 enhances hydrogen-bonding interactions, favoring its use in kinase inhibitors, whereas the chloromethyl group in the target may prioritize alkylation reactions.
  • 2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5) :

    • Substituents: Chloro (C2, C4), phenyl (C6).
    • Molecular weight: 229.08 g/mol (C₁₀H₆Cl₂N₂).
    • Dichloro substitution increases electrophilicity at both C2 and C4, enabling sequential functionalization, unlike the single chloromethyl site in the target compound.

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
4-(Chloromethyl)-2-isopropylpyrimidine N/A C₈H₁₀ClN₂ 169.63 (theoretical) Chloromethyl (C4), isopropyl (C2) High (alkylation)
4-Chloro-2-isopropyl-6-methylpyrimidine 4595-69-1 C₈H₁₁ClN₂ 170.64 Chloro (C4), methyl (C6) Moderate (electrophilic substitution)
5-Bromo-4-chloro-2-isopropylpyrimidine 1044767-89-6 C₇H₈BrClN₂ 250.55 Bromo (C5), chloro (C4) High (cross-coupling)
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 C₁₀H₆Cl₂N₂ 229.08 Dichloro (C2, C4), phenyl (C6) High (sequential functionalization)

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Spectral Data (IR/NMR) Yield (if synthetic)
2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide 194–196 IR: 3449, 1651 cm⁻¹; 1H NMR: δ 1.17–1.94 N/A
6-Chloro-4-hydroxypyrimidine N/A N/A N/A
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride N/A N/A N/A

Biological Activity

4-(Chloromethyl)-2-isopropylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with a chloromethyl group at the 4-position and an isopropyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with nucleophiles within biological systems. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Structure

  • Chemical Formula : C8_{8}H10_{10}ClN3_{3}
  • Molecular Weight : 185.64 g/mol

The presence of both the chloromethyl and isopropyl groups enhances the chemical reactivity and biological properties of this compound, making it a compound of interest in various applications.

Reactivity

The chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can be harnessed for drug design, targeting specific enzymes or receptors by creating stable adducts.

The biological activity of this compound is primarily linked to its ability to interact with nucleophiles within biological systems. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes. The following table summarizes key features related to its biological activity:

Biological Activity Description
Nucleophilic Interactions Forms covalent bonds with biomolecules, influencing enzyme activity and stability.
Potential Anti-inflammatory Effects May inhibit cyclooxygenase enzymes, reducing inflammation.
Drug Design Applications Utilized in designing inhibitors targeting specific enzymes or receptors.

Case Studies

  • Inhibition of Cyclooxygenase Enzymes
    • A study investigated the effects of pyrimidine derivatives on cyclooxygenase activity. Results indicated that compounds structurally similar to this compound exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent.
  • Reactivity with Nucleophiles
    • Research demonstrated that this compound could effectively react with thiol groups in proteins, leading to the formation of stable adducts. This interaction profile has implications for drug development targeting specific protein functions.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Features
4-(Chloromethyl)pyrimidineLacks the isopropyl group; potentially less hydrophobic and bioavailable.
2-IsopropylpyrimidineLacks the chloromethyl group; reduced reactivity towards nucleophiles.
4-(Bromomethyl)-2-isopropylpyrimidineSimilar structure but contains a bromine atom instead of chlorine; may affect reactivity.

The dual functional groups of this compound—its reactive chloromethyl group and hydrophobic isopropyl group—contribute to its versatility in research and industry applications.

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-2-isopropylpyrimidine, and what purity optimization steps are recommended?

The synthesis typically involves chlorination of precursor alcohols or thiols. For example, chlorination of hydroxypyrimidine derivatives using SOCl₂ under reflux conditions is a standard method (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole synthesis via SOCl₂ ). Key steps include:

  • Reagent selection : Use anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
  • Purity validation : NMR (¹H/¹³C) and LC-MS to confirm absence of byproducts like unreacted alcohol or over-chlorinated species .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin contact.
  • Decomposition risks : Hydrolysis generates HCl and pyrimidine alcohols; monitor pH during experiments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituents (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm, chloromethyl CH₂Cl at δ 4.5–4.7 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl-specific).
  • FT-IR : Detect C-Cl stretching (550–650 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect reactivity in cross-coupling reactions?

Comparative studies show:

  • Chloromethyl position : The 4-position enhances nucleophilic substitution (Sₙ2) due to steric accessibility, unlike 2- or 6-position analogs.
  • Isopropyl group : Electron-donating effects stabilize intermediates in Suzuki-Miyaura couplings but may hinder Buchwald-Hartwig aminations.
  • Example: 2-Chloro-4-(chloromethyl)pyridine hydrochloride exhibits higher reactivity than 3-chloro analogs due to favorable orbital alignment .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

Discrepancies often arise from:

  • Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) alters solubility and bioavailability.
  • Structural analogs : For instance, replacing isopropyl with trifluoromethyl (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) increases lipophilicity but reduces metabolic stability .
  • Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) and control for hydrolytic degradation products .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution.
  • Metal catalysis : Pd/Cu-mediated C-H activation selectively modifies the 4- or 5-position.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the chloromethyl site .

Q. How can computational methods predict environmental risks of lab-scale waste containing this compound?

  • Degradation modeling : Use QSAR tools to estimate hydrolysis half-life (e.g., EPI Suite). Chloromethyl groups hydrolyze faster in basic conditions (t₁/₂ ~24 hrs at pH 9).
  • Toxicity screening : Predictive databases like ECOTOX highlight risks to aquatic organisms (LC50 <1 mg/L for Daphnia magna).
  • Mitigation : Neutralize waste with NaHCO₃ before disposal .

Methodological Tables

Q. Table 1. Comparative Reactivity of Chloromethylpyrimidine Derivatives

CompoundPosition of Cl-CH₂Key Reactivity (vs. This compound)Reference
2-Chloro-4-(chloromethyl)pyridine2,420% faster in Suzuki coupling
4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine4,6Lower solubility in polar solvents

Q. Table 2. Safety Protocols for Handling

HazardPrevention StrategyPPE Required
Skin corrosion (H314)Double-gloving with nitrileLab coat, face shield
Inhalation risk (H335)Use fume hood with ≥0.5 m/s airflowN95 respirator

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